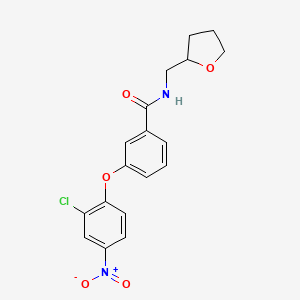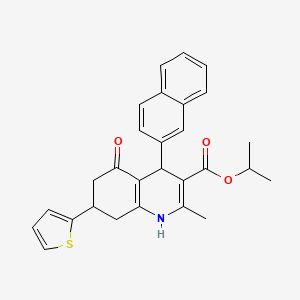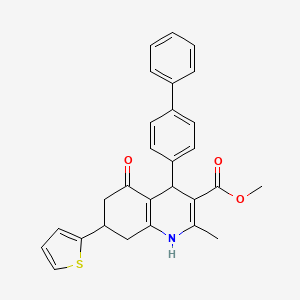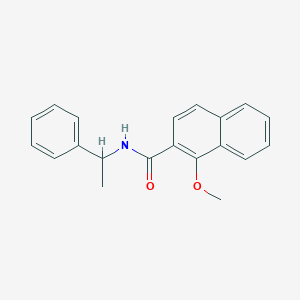
3-(2-chloro-4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
3-(2-chloro-4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as CNF, is a chemical compound that has been widely used in scientific research. CNF is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide involves the binding of this compound to the regulatory domain of PKC, which prevents the activation of the enzyme by various stimuli such as diacylglycerol and calcium. This leads to the inhibition of downstream signaling pathways that are regulated by PKC, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway. The precise molecular interactions between this compound and PKC are still under investigation, but several crystal structures of this compound-bound PKC have been reported.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific PKC isoforms that are inhibited by this compound. PKC is a diverse family of enzymes that are involved in various cellular processes, and different isoforms have distinct functions and substrates. For example, PKCα is involved in cell proliferation and survival, while PKCδ is involved in apoptosis and inflammation. Therefore, the effects of this compound on cell behavior and function depend on the specific PKC isoforms that are targeted. Several studies have reported the effects of this compound on cancer cell growth, immune cell activation, and neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of PKC, which allows for the specific modulation of PKC signaling pathways. It has been extensively characterized in vitro and in vivo, and its effects on various cellular processes have been well documented. However, this compound also has some limitations. Its solubility and stability in aqueous solutions are relatively low, which may limit its application in some experimental settings. In addition, its specificity for PKC may be affected by the presence of other protein kinases that share similar regulatory domains with PKC.
Orientations Futures
There are several future directions for the scientific research on 3-(2-chloro-4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to further investigate the molecular interactions between this compound and PKC, and to develop more potent and selective inhibitors of PKC based on the structure of this compound. Another direction is to explore the effects of this compound on other cellular processes that are regulated by PKC, such as autophagy and mitochondrial function. Moreover, the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative disorders, should be further investigated.
Applications De Recherche Scientifique
3-(2-chloro-4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively used as a tool compound to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that are involved in the regulation of cell signaling pathways, and its dysregulation is implicated in many diseases, including cancer, diabetes, and neurological disorders. This compound has been shown to inhibit the activity of PKC in vitro and in vivo, and its specificity for PKC has been demonstrated by various biochemical and cellular assays.
Propriétés
IUPAC Name |
3-(2-chloro-4-nitrophenoxy)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c19-16-10-13(21(23)24)6-7-17(16)26-14-4-1-3-12(9-14)18(22)20-11-15-5-2-8-25-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYNGGGOBWUWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-chloro-5-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4073749.png)
![1-[4-(3,4-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4073755.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B4073757.png)


![1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]azepane oxalate](/img/structure/B4073790.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4073795.png)
![1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate](/img/structure/B4073799.png)
![2-(5'-benzyl-3'-ethyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4073814.png)
![(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4073819.png)


![N-(2-fluorophenyl)-5-nitro-2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B4073844.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)